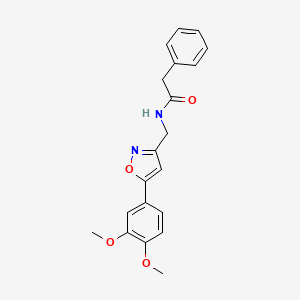

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide

Description

"N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide" is a synthetic acetamide derivative featuring a 5-(3,4-dimethoxyphenyl)isoxazole core linked via a methylene group to a 2-phenylacetamide moiety. The compound’s structure integrates a substituted isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) and a phenylacetamide chain, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-24-17-9-8-15(11-19(17)25-2)18-12-16(22-26-18)13-21-20(23)10-14-6-4-3-5-7-14/h3-9,11-12H,10,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGLXUFGHLZLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

Formation of the Phenylacetamide Moiety: The phenylacetamide group is formed by reacting phenylacetic acid with an amine derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development and disease treatment.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives from the literature, focusing on heterocyclic cores, substituents, and physicochemical properties.

Structural and Functional Group Analysis

Compounds from Pharmacopeial Forum () e, f, g, h: These compounds share an acetamide backbone but diverge significantly in their core structures (e.g., diphenylhexan chains with amino/formamido/acetamido substituents) . Their hexan-based skeletons suggest distinct conformational flexibility compared to the rigid isoxazole core of the target.

Compounds from Journal of Engineering and Applied Sciences ()

- CF2, CF3, CF4 : These derivatives incorporate sulfamoyl and dioxoisoindoline moieties, which are absent in the target compound. CF3 (5-methylisoxazol-3-yl) shares an isoxazole ring but substitutes the 5-position with a methyl group instead of 3,4-dimethoxyphenyl . This difference likely reduces the electron-donating capacity and steric bulk compared to the target’s dimethoxyphenyl group.

Oxadiazole-Based Analog () 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: This compound replaces the target’s isoxazole with a 1,3,4-oxadiazole ring and introduces a thioether linkage . The thio group may increase lipophilicity (predicted density: 1.42 g/cm³) compared to the target’s methylene bridge.

Physicochemical and Predicted Property Comparison

Key Observations

- Heterocyclic Core : The target’s isoxazole may offer better π-π stacking than oxadiazole () but less metabolic stability compared to saturated hexan chains ().

- Substituent Effects : The 3,4-dimethoxyphenyl group enhances electron density and steric bulk compared to CF3’s methylisoxazole or ’s aliphatic chains.

- Physicochemical Profile : The target’s lack of sulfur (vs. ) may reduce density and improve aqueous solubility, though experimental data are needed.

Research Implications and Limitations

Further studies should prioritize synthesizing the compound and evaluating its bioactivity against related analogs. The absence of empirical property data (e.g., solubility, logP) limits a comprehensive comparison, underscoring the need for experimental validation.

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound has a complex structure characterized by the presence of an isoxazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 419.4 g/mol. Its structural components include:

- Isoxazole Ring : A five-membered heterocyclic structure contributing to its biological properties.

- Dimethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.

- Phenylacetamide Backbone : Provides a platform for further modifications and biological activity.

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. Initial studies suggest that the compound may modulate various biochemical pathways through:

- Enzyme Inhibition : The compound can act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate interaction.

- Receptor Modulation : It may interact with specific receptors involved in pain signaling and inflammatory responses, influencing cellular activities.

Biological Activity

Recent studies have highlighted the biological activity of this compound in various contexts:

-

Antitumor Activity : Preliminary findings indicate that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays have shown IC50 values indicating significant growth inhibition.

These results suggest that the compound may induce apoptosis through specific molecular interactions.

Cell Line IC50 (µg/mL) A431 (skin cancer) 1.61 ± 1.92 Jurkat (leukemia) 1.98 ± 1.22 - Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for conditions like arthritis and other inflammatory diseases.

- Analgesic Properties : Studies suggest that this compound may provide pain relief by interacting with pain receptors.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Study on Cytotoxicity : A study involving various cancer cell lines demonstrated that the compound significantly reduced cell viability compared to control groups.

"The presence of the isoxazole ring was crucial for the observed cytotoxicity against cancer cells" .

- Inflammation Model : In animal models of inflammation, treatment with this compound resulted in reduced edema and inflammatory markers.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide?

- Methodology : Multi-step synthesis typically involves:

Isoxazole ring formation : Reacting 3,4-dimethoxyphenyl precursors with hydroxylamine derivatives under reflux conditions.

Amide coupling : Introducing the phenylacetamide group via chloroacetyl chloride or EDC/HOBt-mediated coupling .

Purification : Silica gel chromatography (e.g., dichloromethane:methanol, 99:1) or recrystallization (ethanol) .

- Critical Parameters :

- Solvent choice (toluene:water for azide reactions ; dioxane for thiazole intermediates ).

- Reaction time (5–7 h for azide substitution ; 4 h for oxadiazole formation ).

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Primary Techniques :

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), isoxazole protons (δ ~6.5–7.5 ppm), and amide NH (δ ~8.0–10.0 ppm) .

- HPLC : Use C18 columns with methanol:water gradients (e.g., 70:30) to assess purity (>99%) .

- HRMS : Confirm molecular ion [M+H]+ (e.g., m/z 404.1603 for C23H21N3O4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

- Strategies :

- Solvent Screening : Compare polar aprotic (DMF, acetonitrile) vs. non-polar (toluene) solvents for intermediate stability .

- Catalyst Use : Triethylamine for neutralizing HCl in chloroacetyl chloride reactions .

- Temperature Control : Microwave-assisted synthesis to reduce reaction time and by-products (e.g., 30 min vs. 5 h) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Approach :

Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity .

Impurity Analysis : HPLC-MS to detect trace by-products (e.g., unreacted starting materials) .

Computational Modeling : Compare experimental NMR shifts with DFT-predicted values .

- Example : A downfield shift in NH protons may indicate hydrogen bonding; confirm via variable-temperature NMR .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Design :

- Substituent Variation : Modify methoxy groups (e.g., 3,4-dimethoxy → 4-methoxy) to assess steric/electronic effects .

- Bioisosteric Replacement : Replace isoxazole with thiazole or oxadiazole to evaluate ring flexibility .

- Assays :

- In Vitro Testing : Enzyme inhibition (e.g., kinase assays) and cytotoxicity (MTT/PI staining) .

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1) .

Methodological Recommendations

Q. How to assess the compound’s stability under physiological conditions?

- Protocol :

Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) for 24–72 h; monitor degradation via HPLC .

Light/Temperature Sensitivity : Expose to UV (254 nm) and 40°C; track decomposition by TLC .

Q. What computational tools are suitable for predicting target interactions?

- Tools :

- Molecular Dynamics (MD) : GROMACS for simulating ligand-protein dynamics (e.g., 100 ns simulations) .

- ADMET Prediction : SwissADME to evaluate bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.